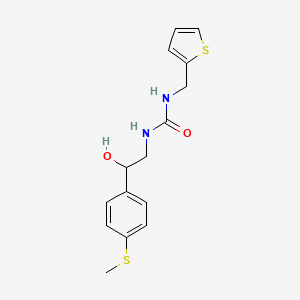

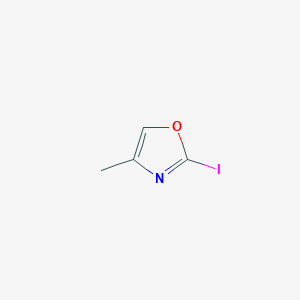

![molecular formula C20H21N3O B2434500 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 476281-09-1](/img/structure/B2434500.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- These hydrazones demonstrated superior efficacy compared to clinically used anthelmintic drugs (albendazole and ivermectin) against encapsulated T. spiralis larvae in vitro .

- NiL₂ was employed as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO₂, using dicyclohexyl carbodiimide (DCC) as a promoter .

- Derivatives of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide, including those with nitro, chloro, fluoro, bromo, and unsubstituted groups, exhibited inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .

- Computational studies supported the observed trends, revealing possible reaction mechanisms for antioxidant activity .

Antiparasitic Activity

Catalyst for Dimethyl Carbonate Synthesis

Antibacterial and Antitubercular Properties

Radical Scavenging Ability

Redox Status Improvement in Trichinellosis

作用機序

Target of Action

The primary target of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose and thereby increasing the rate of glucose metabolism .

Biochemical Pathways

The activation of glucokinase by N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the rate of glucose metabolism, which can have various downstream effects, such as increased energy production and decreased blood glucose levels .

Result of Action

The activation of glucokinase by N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide leads to an increase in the rate of glucose metabolism. This can result in a decrease in blood glucose levels, making the compound potentially useful for the treatment of conditions such as type-2 diabetes .

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBXGWCVGWTZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2434423.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea](/img/structure/B2434429.png)

![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)

![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(2-phenylpropyl)acetamide](/img/structure/B2434436.png)

![N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2434437.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)